1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro-
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Overview
Description
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- is a chemical compound with the molecular formula C15H14O2 It is a derivative of anthracene, characterized by the presence of a methano bridge and a dione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. One common synthetic route includes the reaction of cyclopentadiene with 1,4-naphthoquinone under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the methano bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.
Scientific Research Applications
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. Its unique structure allows it to interact with specific enzymes and receptors, influencing biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,4-Methanoanthracene-9,10-dione, 1,4,4a,9a-tetrahydro-: This compound is similar in structure but lacks the additional hydrogen atoms present in the hexahydro derivative.
1,4-Naphthoquinone: A simpler quinone derivative used in similar applications but with different reactivity and properties.
Uniqueness
1,4-Methanoanthracene-9,10-dione, 1,2,3,4,4a,9a-hexahydro- is unique due to its methano bridge and hexahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24402-98-0 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene-3,10-dione |
InChI |
InChI=1S/C15H14O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-4,8-9,12-13H,5-7H2 |
InChI Key |
CSZUOCIWGJGKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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